1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione
Overview
Description
1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione, also known as 4-ethoxycarbonylphenylpyrrole-2,5-dione (ECPPD) is a synthetic compound that has been studied for its potential applications in various scientific research areas. It is a derivative of phenylpyrrole, which is a heterocyclic aromatic compound that is composed of a five-membered ring containing four carbon atoms and one nitrogen atom. ECPPD is a highly stable compound that is widely used as a reagent in organic synthesis. It is also used as a starting material for the synthesis of various compounds, such as pyrrole derivatives, carbamate derivatives, and carboxylic acid derivatives.
Scientific Research Applications
Inhibitors and Biochemical Applications
1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione derivatives have been studied for their potential as biochemical inhibitors. Rooney et al. (1983) researched 4-substituted 3-hydroxy-1H-pyrrole-2,5-dione derivatives as inhibitors of glycolic acid oxidase, finding that compounds with large lipophilic 4-substituents were potent inhibitors in vitro. This finding highlights the chemical's potential in biochemical applications, especially in enzyme inhibition (Rooney et al., 1983).
Corrosion Inhibition
The derivatives of this compound, such as 1-phenyl-1H-pyrrole-2,5-dione (PPD) and 1-(4-methylphenyl)-1H-pyrrole-2,5-dione (MPPD), have been synthesized and demonstrated to be effective corrosion inhibitors for carbon steel in hydrochloric acid medium. Zarrouk et al. (2015) confirmed their inhibitory action through various methods, indicating their practical use in corrosion protection (Zarrouk et al., 2015).
Electronic and Photovoltaic Applications
This compound has been explored in the field of electronics, particularly in solar cells. Hu et al. (2015) synthesized a novel alcohol-soluble n-type conjugated polyelectrolyte using a derivative of this compound, aiming to improve electron transport in polymer solar cells. Their findings underscore its potential in enhancing the efficiency of solar energy devices (Hu et al., 2015).
Photoluminescence and Polymer Applications
Derivatives of this compound have been used in developing photoluminescent materials. Beyerlein and Tieke (2000) synthesized a series of π-conjugated polymers containing this compound, which displayed strong photoluminescence and higher photochemical stability. These properties make them suitable for electronic applications (Beyerlein & Tieke, 2000).
Metallo-Supramolecular Polymers
Chen et al. (2014) explored the synthesis of metallo-supramolecular polymers based on 1,4-diketo-pyrrolo[3,4-c]pyrrole derivatives, showcasing their potential in creating materials with unique optical properties. This research opens avenues for the use of this compound in advanced material science (Chen et al., 2014).
Mechanism of Action
Target of Action
It is known that indole derivatives, which share a similar structure, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds such as etofenprox, a pyrethroid derivative, are known to disturb insect nervous systems following direct contact or ingestion . This suggests that 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione might interact with its targets in a similar manner, leading to changes in the biological system.
Biochemical Pathways
Indole derivatives are known to affect a broad range of biochemical pathways due to their diverse biological activities . The downstream effects of these pathways can lead to various therapeutic outcomes, depending on the specific targets and biological context.
Result of Action
Based on the known effects of similar compounds, it can be inferred that the compound may have a broad spectrum of biological activities, potentially including antiviral, anti-inflammatory, and anticancer effects .
Action Environment
It is known that similar compounds like etofenprox have a low risk of leaching to groundwater , suggesting that environmental factors such as soil and water composition could potentially influence the action of this compound.
properties
IUPAC Name |
1-(4-ethoxyphenyl)pyrrole-2,5-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO3/c1-2-16-10-5-3-9(4-6-10)13-11(14)7-8-12(13)15/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HLQZPKWGAFLVHJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C=CC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172570 | |
Record name | 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
19077-60-2 | |
Record name | N-(4-Ethoxyphenyl)maleimide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19077-60-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Maleimide, N-(p-ethoxyphenyl)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019077602 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(4-Ethoxyphenyl)-1H-pyrrole-2,5-dione (9CI) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60172570 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.